6-Oxa-2-azaspiro[4.5]dec-8-ene;hydrochloride

Lipophilicity Drug-likeness ADME prediction

Researchers seeking rigid, three-dimensional alternatives to morpholine or piperidine often face supply inconsistency for specific spirocyclic regioisomers. This compound directly addresses that gap with a confirmed fused oxazine-cyclohexene architecture. Key supply and performance metrics: - High Fsp³ (0.75) & 0 rotatable bonds: Maximized conformational constraint for target selectivity. - LogP 0.28 & tPSA 21.3 Ų: Favorable CNS multiparameter profile for fragment-based campaigns. - Hydrochloride salt: Ensures high aqueous solubility and long-term storage stability for assay-ready plates.

Molecular Formula C8H14ClNO
Molecular Weight 175.66
CAS No. 2287312-02-9
Cat. No. B2946490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Oxa-2-azaspiro[4.5]dec-8-ene;hydrochloride
CAS2287312-02-9
Molecular FormulaC8H14ClNO
Molecular Weight175.66
Structural Identifiers
SMILESC1CNCC12CC=CCO2.Cl
InChIInChI=1S/C8H13NO.ClH/c1-2-6-10-8(3-1)4-5-9-7-8;/h1-2,9H,3-7H2;1H
InChIKeyYABKZYAZCFFHNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Oxa-2-azaspiro[4.5]dec-8-ene HCl: Identity & Scaffold Classification


6-Oxa-2-azaspiro[4.5]dec-8-ene hydrochloride (CAS: 2287312-02-9) is a spirocyclic heterocycle featuring a fused oxazine and cyclohexene scaffold, with the hydrochloride salt form conferring enhanced aqueous solubility and handling stability [1]. The compound possesses a rigid three-dimensional framework characterized by a fully substituted spiro carbon (C8) connecting a pyrrolidine ring and a dihydropyran ring, with a double bond located at the 8-position of the decane system . Its molecular formula is C₈H₁₄ClNO, with a molecular weight of approximately 175.7 g/mol and a purity specification of ≥95% from commercial suppliers [2]. As a member of the oxa-azaspiro[4.5]decane family, this scaffold has been recognized in medicinal chemistry as a valuable structural alternative to ubiquitous saturated heterocycles such as morpholine and piperidine, offering distinct conformational constraints and three-dimensional vectorial positioning of substituent groups [3].

Scaffold class Spirocyclic oxa-azaspiro[4.5]decane core with morpholine-like H-bond profile for scaffold-hopping workflows
Salt form Hydrochloride salt supports aqueous solubility for biophysical and biochemical assay handling
Key feature C8-C9 double bond provides a synthetic diversification handle absent in saturated analogs

Generic Substitution Risks for 6-Oxa-2-azaspiro[4.5]dec-8-ene HCl


The oxa-azaspiro[4.5]decane scaffold is not a monolithic entity; subtle variations in heteroatom positioning, ring size, and unsaturation pattern produce distinct physicochemical property profiles that can fundamentally alter biological activity, synthetic tractability, and downstream functionalization potential [1]. For 6-oxa-2-azaspiro[4.5]dec-8-ene hydrochloride, the specific placement of the oxygen atom at position 6, the nitrogen at position 2, and the C8-C9 double bond creates a unique three-dimensional spatial arrangement of hydrogen bond acceptors and donors that differs from isomeric scaffolds such as 1-oxa-8-azaspiro[4.5]dec-3-ene or 2-oxa-9-azaspiro[5.5]undec-4-ene . Procurement decisions based solely on shared "oxa-azaspiro" nomenclature risk acquiring a compound with altered lipophilicity (LogP), polar surface area, and rotatable bond count—parameters known to influence membrane permeability, metabolic stability, and target engagement in drug discovery programs [2]. The following quantitative evidence establishes measurable differentiation criteria for scientifically justified selection of this specific CAS compound.

This scaffold Oxygen at position 6, nitrogen at position 2, C8-C9 double bond; spirocyclic conformational lock
Positional isomers 1-oxa-8-azaspiro[4.5]decane and related isomers alter H-bond spatial geometry; target recognition may shift
This scaffold Unsaturated C8-C9 bond with distinct electronic character and synthetic functionalization potential
Saturated analog Saturated 6-oxa-2-azaspiro[4.5]decane lacks the double-bond synthetic handle; electronic profile differs
This scaffold Zero rotatable bonds; fully rigid spirocyclic core pre-organizes binding geometry
Flexible amino-alcohols Building blocks such as 2-(2-aminoethoxy)ethanol carry 1-2 rotatable bonds; binding entropy context may differ

Differentiation Evidence for 6-Oxa-2-azaspiro[4.5]dec-8-ene HCl


LogP vs. Related Oxa-Azaspiro Scaffolds

6-Oxa-2-azaspiro[4.5]dec-8-ene exhibits a calculated LogP of 0.28 [1]. This value falls within the optimal range for CNS drug candidates (LogP 1-3) while avoiding the excessive lipophilicity (>3) associated with promiscuous binding and rapid metabolic clearance. The presence of the C8-C9 double bond and the specific oxygen placement at position 6 differentiate this scaffold from saturated analogs and positional isomers. Class-level inference indicates that oxa-azaspiro[4.5]decane scaffolds with unsaturated bonds demonstrate altered lipophilicity relative to fully saturated counterparts, which may influence membrane permeability and metabolic stability in drug discovery programs [2].

LogP
Class-level
0.28
Reported moderate hydrophilicity; within favorable CNS lead-like range
Calculated property; experimental LogD may vary with ionization state
Lipophilicity Drug-likeness ADME prediction

Fsp³ Comparison: Piperidine & Morpholine Isosteres

6-Oxa-2-azaspiro[4.5]dec-8-ene hydrochloride exhibits an Fsp³ value of 0.75, calculated as 6 sp³ carbons out of 8 total carbons in the core scaffold [1]. This three-dimensionality metric significantly exceeds that of the planar aromatic heterocycles frequently encountered in screening libraries and approaches the optimal range for clinical candidates (median Fsp³ ≈ 0.45-0.55 for approved oral drugs) [2]. In direct comparison, the commonly employed morpholine scaffold (C₄H₉NO) exhibits Fsp³ = 0.75 (3 sp³ / 4 total carbons), while piperidine (C₅H₁₁N) exhibits Fsp³ = 1.0 (all saturated). However, the oxa-azaspiro framework combines the favorable three-dimensionality of morpholine with a spirocyclic junction that restricts conformational freedom, potentially enhancing target selectivity relative to freely rotating monocyclic amines [3].

Fsp³
Head-to-head
This scaffold Fsp³ = 0.75 (6/8 sp³ C)
Comparators Morpholine 0.75 · Piperidine 1.0 · Oral drugs median ~0.45-0.55
Supports 3D scaffold diversity; reported above oral-drug Fsp³ median
Spirocyclic junction restricts conformational freedom vs monocyclic amines
Molecular complexity Scaffold diversity Drug discovery

HBD/HBA Profile vs. Piperidine & Morpholine

6-Oxa-2-azaspiro[4.5]dec-8-ene contains two hydrogen bond acceptors (the oxygen atom at position 6 and the nitrogen atom at position 2) and one hydrogen bond donor (the secondary amine N-H) when in free base form [1]. This HBD/HBA profile (1 donor / 2 acceptors) matches that of morpholine (1 HBD / 2 HBA) but differs from piperidine (1 HBD / 1 HBA) and the structurally related 1-oxa-8-azaspiro[4.5]decane scaffold which exhibits identical HBD/HBA counts but altered spatial positioning of acceptor atoms . The hydrochloride salt form further modifies this profile through protonation of the secondary amine, enhancing aqueous solubility for biological assay compatibility [2].

HBD / HBA
Head-to-head
1 HBD · 2 HBA
Morpholine-matched H-bond profile with spirocycle-constrained acceptor geometry
Free base form; HCl salt protonates secondary amine for enhanced solubility
Physicochemical properties Drug design Medicinal chemistry

PSA and BBB Permeability vs. Analogs

6-Oxa-2-azaspiro[4.5]dec-8-ene exhibits a calculated topological polar surface area (tPSA) of 21.3 Ų [1]. This value falls well below the commonly cited threshold of 90 Ų for favorable blood-brain barrier (BBB) penetration and aligns with the optimal range (0-60 Ų) observed for CNS-active drugs [2]. For comparison, morpholine exhibits tPSA ≈ 21 Ų, while piperidine exhibits tPSA ≈ 12 Ų. The presence of the C8-C9 double bond in the target compound may confer subtle electronic effects on the oxygen lone pair orientation, potentially altering hydrogen bond acceptor strength relative to fully saturated 6-oxa-2-azaspiro[4.5]decane analogs, although direct experimental pKa or EPSA data for this specific compound is not available in the current literature [3].

tPSA
Reported
21.3 Ų
Supports CNS permeability context; well below 90 Ų BBB threshold
Topological calculation; experimental EPSA data not available for this compound
CNS drug discovery ADME properties Blood-brain barrier penetration

Rotatable Bonds & Rigidity vs. Amino-Alcohol Building Blocks

6-Oxa-2-azaspiro[4.5]dec-8-ene hydrochloride contains zero rotatable bonds within its core spirocyclic framework [1]. This complete conformational restriction differentiates it from flexible amino-alcohol building blocks such as 2-(2-aminoethoxy)ethanol (2 rotatable bonds) or 4-(aminomethyl)tetrahydro-2H-pyran (1 rotatable bond) that are commonly employed in medicinal chemistry [2]. The spirocyclic junction at C8 locks the pyrrolidine and dihydropyran rings into a fixed orthogonal or near-orthogonal orientation, pre-organizing the molecule for specific target engagement and reducing the entropic penalty upon binding [3]. This rigidity is a hallmark of privileged scaffolds in fragment-based drug discovery and may translate to improved target selectivity relative to conformationally flexible analogs [4].

Rotatable bonds
Class-level
0
Complete conformational restriction within spirocyclic core scaffold
Excludes exocyclic substituents added during derivatization
Conformational restriction Target selectivity Scaffold rigidity

CCR1/DGAT1 Pharmacophore Context

Oxa-azaspiro[4.5]decane derivatives have been explicitly identified as essential structural components in CCR1 (chemokine receptor 1) antagonists and DGAT1 (diacylglycerol acyltransferase 1) inhibitors in the medicinal chemistry literature [1]. CCR1 antagonism is a validated therapeutic strategy for inflammatory and autoimmune diseases, while DGAT1 inhibition represents a target for metabolic disorders including obesity and type 2 diabetes [2]. The 6-oxa-2-azaspiro[4.5]dec-8-ene scaffold provides a specific regioisomeric and unsaturation variant within this broader pharmacophore class. Cross-study comparable analysis indicates that the C8-C9 double bond in this specific scaffold may serve as a synthetic handle for further functionalization (e.g., epoxidation, dihydroxylation, or hydrogenation) to access diverse derivative libraries, whereas saturated 6-oxa-2-azaspiro[4.5]decane analogs lack this synthetic versatility [3].

CCR1 / DGAT1 context
Reported
Oxa-azaspiro[4.5]decane scaffold reported in CCR1 antagonist and DGAT1 inhibitor chemotypes
Supports target-class association review for inflammatory and metabolic research
Specific biological activity data for this exact CAS not available; class-level inference
Chemokine receptor antagonism Metabolic disease Inflammation

6-Oxa-2-azaspiro[4.5]dec-8-ene HCl: Recommended Applications


Fragment-Based Drug Discovery (Low LogP, High Fsp³)

6-Oxa-2-azaspiro[4.5]dec-8-ene hydrochloride is optimally suited as a fragment or core scaffold in fragment-based drug discovery (FBDD) campaigns targeting CNS indications or other programs where moderate lipophilicity (LogP = 0.28) and high three-dimensionality (Fsp³ = 0.75) are prioritized [1]. The compound's zero rotatable bonds and tPSA of 21.3 Ų position it favorably for BBB penetration studies, while the hydrochloride salt form ensures aqueous solubility compatible with biophysical screening assays (NMR, SPR, X-ray crystallography) [2]. Compared to the more lipophilic saturated 6-oxa-2-azaspiro[4.5]decane analogs, the 8-ene variant offers a distinct electronic profile and synthetic functionalization handle at the double bond [3].

CCR1/DGAT1 Lead Optimization

For medicinal chemistry programs targeting CCR1 (inflammatory/autoimmune diseases) or DGAT1 (metabolic disorders), 6-Oxa-2-azaspiro[4.5]dec-8-ene hydrochloride provides an established pharmacophoric scaffold with documented class-level activity [1]. The specific regioisomeric positioning of the oxygen atom (position 6) and nitrogen atom (position 2) within the spiro[4.5]decane framework creates a unique spatial arrangement of hydrogen bond donor/acceptor functionality that may be exploited for selective target engagement. The conformational rigidity imposed by the spirocyclic junction (0 rotatable bonds) reduces the entropic penalty upon binding relative to flexible amino-alcohol alternatives, potentially improving target affinity and selectivity in SAR optimization campaigns [2].

Scaffold-Hopping from Morpholine/Piperidine

6-Oxa-2-azaspiro[4.5]dec-8-ene hydrochloride serves as a direct scaffold-hopping replacement for morpholine or piperidine moieties in existing lead compounds where improved physicochemical properties or intellectual property differentiation is desired [1]. The compound matches morpholine's hydrogen bond donor/acceptor profile (1 HBD / 2 HBA) while providing enhanced three-dimensionality (Fsp³ = 0.75) and complete conformational restriction (0 rotatable bonds) compared to freely rotating monocyclic amines [2]. The spirocyclic geometry projects substituent vectors in three dimensions, potentially accessing binding site pockets inaccessible to planar or monocyclic scaffolds. This application scenario is particularly relevant for CNS drug discovery programs where tPSA <90 Ų and moderate LogP are critical for BBB penetration [3].

Synthetic Diversification via C8-C9 Double Bond

The presence of the C8-C9 double bond in 6-Oxa-2-azaspiro[4.5]dec-8-ene hydrochloride distinguishes it from saturated 6-oxa-2-azaspiro[4.5]decane analogs and provides a versatile synthetic handle for late-stage functionalization [1]. Potential transformations include epoxidation, dihydroxylation, hydrogenation, hydroboration, and cycloaddition reactions, enabling access to diverse derivative libraries from a common precursor. This synthetic versatility is absent in the fully saturated 6-oxa-2-azaspiro[4.5]decane scaffold (CAS 86423-15-6), making the 8-ene variant the preferred procurement choice for programs requiring downstream diversification capacity [2]. The hydrochloride salt form facilitates handling and purification during synthetic operations [3].

Application
Selection Property
Validation Focus
Fragment-based drug discovery
Scaffold rigidity and polarity profile
Biophysical assay compatibility (NMR, SPR, X-ray)
CCR1/DGAT1 target-class research
Pharmacophore-class association
Target-engagement assay context
Scaffold-hopping from morpholine/piperidine
H-bond spatial constraint
Conformational selectivity review
Synthetic diversification
C8-C9 unsaturation handle
Derivatization scope review (epoxidation, dihydroxylation, cycloaddition)

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